molecular formula C7H9NO3 B2360430 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione CAS No. 1909308-55-9

7-Oxa-1-azaspiro[4.4]nonane-2,4-dione

Cat. No.: B2360430
CAS No.: 1909308-55-9
M. Wt: 155.153
InChI Key: ZUXXXGBNYYAQRS-UHFFFAOYSA-N
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Description

7-Oxa-1-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the CAS Number: 1909308-55-9 . It has a molecular weight of 155.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO3/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) . This code provides a standard way to encode the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a powder .

Scientific Research Applications

Synthesis and Chemical Properties

7-Oxa-1-azaspiro[4.4]nonane-2,4-dione and related compounds have been extensively studied for their synthesis methods and chemical properties. For instance, Huynh et al. (2017) described a one-pot synthesis method for 2-oxa-7-azaspiro[4.4]nonane-8,9-diones using Mn(III)-based oxidation, which resulted in good yields and simple separation procedures (Huynh, Nguyen, & Nishino, 2017). Sinibaldi and Canet (2008) reviewed various synthetic approaches to spiroaminals, which include 1-oxa-7-azaspiro[4.4]nonane, highlighting the complexity and novelty of their structures (Sinibaldi & Canet, 2008).

Biological and Pharmacological Research

Kamiński et al. (2008) synthesized and evaluated the anticonvulsant properties of N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione, finding that certain derivatives exhibited significant anti-seizure properties (Kamiński, Obniska, & Dybała, 2008). Narmani et al. (2018) isolated new metabolites from the fungus Wilsonomyces carpophilus, which included compounds with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione core, although these compounds did not exhibit significant biological activities in their tests (Narmani et al., 2018).

Safety and Hazards

The safety information available indicates that 7-Oxa-1-azaspiro[4.4]nonane-2,4-dione has a GHS07 pictogram and a warning signal word . The hazard statements and precautionary statements are not specified .

Properties

IUPAC Name

7-oxa-1-azaspiro[4.4]nonane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXXXGBNYYAQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC12C(=O)CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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